molecular formula C21H22O7 B5848378 propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5848378
M. Wt: 386.4 g/mol
InChI Key: ZMADVJFOYAPZRL-UHFFFAOYSA-N
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Description

Propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a complex substitution pattern. Its structure comprises a benzofuran core with:

  • A 2-methyl group at position 2 of the benzofuran ring.
  • A propan-2-yl ester at position 3.
  • A 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy} substituent at position 5, introducing a fused methoxy-linked furan moiety with a methoxycarbonyl group.

The methoxycarbonyl and furan substituents may enhance electronic delocalization and influence binding interactions in biological systems, though further studies are needed to confirm this hypothesis.

Properties

IUPAC Name

propan-2-yl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(2)26-21(23)19-13(4)28-17-7-6-15(9-16(17)19)25-10-14-8-18(20(22)24-5)27-12(14)3/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMADVJFOYAPZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is not well-documented. like many organic compounds, it likely interacts with biological molecules through various pathways, including binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 3

The propan-2-yl ester at position 3 distinguishes this compound from analogues with simpler ester groups (e.g., ethyl or methyl esters). For example:

  • Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate () has an ethyl ester, which may reduce steric hindrance compared to the bulkier propan-2-yl group. This difference could impact solubility and metabolic stability .
  • 2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate () features a polar 2-methoxyethyl ester, likely increasing water solubility relative to the target compound’s propan-2-yl group .

Substituent Effects at Position 5

The 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy} group introduces a fused heterocyclic system absent in other compounds. Key comparisons include:

  • Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate () substitutes position 5 with a cinnamyloxy group.
  • Propyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate () has a bromine atom and methylsulfinyl group, which may confer higher polarity and oxidative stability compared to the methoxycarbonyl-furan substituent .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives

Compound Name (Position 3 Substituent) Position 5 Substituent Molecular Weight (g/mol) Key Features
Target Compound (Propan-2-yl ester) 5-{[5-(Methoxycarbonyl)-2-methylfuran-3-yl]methoxy} ~420 (estimated) Furan-linked methoxycarbonyl, bulky ester
Ethyl ester () 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy} ~466 (estimated) Hydrazino group, polar substituent
2-Methoxyethyl ester () 5-[(2-chlorobenzyl)oxy] ~376 (estimated) Chlorine atom, enhanced polarity
Propyl acetate () 5-Bromo, 3-methylsulfinyl ~373 Bromine, sulfinyl group

Notes

Structural Characterization : Crystallographic studies of related compounds (e.g., ) utilized SHELX software for refinement, suggesting similar methods could resolve the target compound’s structure .

Electronic Properties : The methoxycarbonyl group may increase electron-withdrawing effects, analogous to halogen atoms in bioactive derivatives .

Biological Activity

Propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22O7C_{21}H_{22}O_{7} with a molecular weight of 386.4 g/mol. Its structure features a benzofuran core with various substituents that potentially enhance its biological activity.

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. A study highlighted that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing furan moieties have been linked to inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values ranging from 14.2 to 19.1 µM for closely related compounds .

CompoundCell LineIC50 (µM)
Benzofuran Derivative AMCF-714.2
Benzofuran Derivative BMCF-719.1
Propan-2-yl BenzofuranTBDTBD

Antiviral Activity

Benzofurans are also noted for their antiviral properties. Research indicates that certain benzofuran derivatives can inhibit viral replication, particularly in HIV and other retroviruses. The mechanism often involves interference with viral enzymes or host cell receptors .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB activation. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized several benzofuran derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that the introduction of methoxycarbonyl groups significantly enhanced the cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could be explored further for drug development .

Case Study 2: Antiviral Mechanisms
In another investigation, a series of benzofuran derivatives were screened for antiviral activity against HIV. The results showed that compounds with furan rings exhibited higher potency compared to those without, implicating the furan moiety as a critical component in antiviral activity .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis yield of this benzofuran derivative?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Reactions in dimethylformamide (DMF) at 60–80°C with continuous stirring improve intermediate stability and reduce side products .
  • Stepwise Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms intermediate structures .
  • Purification : Column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity (>95%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., methoxycarbonyl at δ 3.8–4.0 ppm) and confirm regioselectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.1472) .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Comparative Analysis : Synthesize analogs by modifying substituents (e.g., replacing methoxycarbonyl with nitro or ethoxy groups) and compare bioactivity using standardized assays .
  • Biological Target Profiling : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
  • Computational Modeling : Density functional theory (DFT) calculates electron distribution in the benzofuran core to predict reactive sites .

Advanced: What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 14 days. Monitor degradation via HPLC; ester groups hydrolyze rapidly at pH >7, requiring formulation adjustments .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., desiccated at –20°C) .

Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?

Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, furan-methoxy protons may show coupling with adjacent methyl groups in NOESY spectra .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments and clarify ambiguous signals .

Advanced: What role do intermolecular interactions (e.g., hydrogen bonding) play in this compound’s crystallinity and bioactivity?

Answer:

  • X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., carboxyl O–H⋯O interactions) that stabilize the crystal lattice and enhance solubility .
  • Bioactivity Correlation : Strong hydrogen bond donors (e.g., free –OH groups) improve binding to targets like DNA topoisomerases, but reduce membrane permeability .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

  • Standardized Assay Conditions : Pre-treat cell lines with cytochrome P450 inhibitors to minimize metabolic variability .
  • Batch Consistency Checks : Use differential scanning calorimetry (DSC) to verify polymorphic consistency across synthetic batches .

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